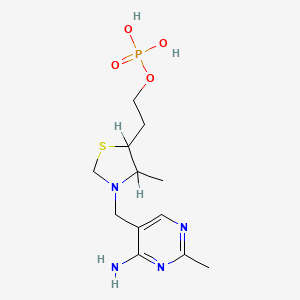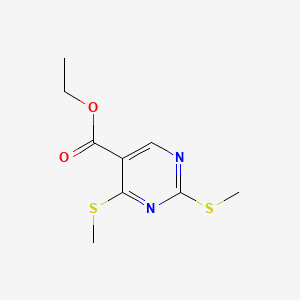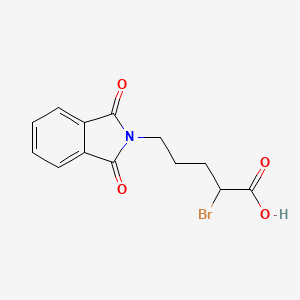
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-carbonyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of Substituents: The morpholine-4-carbonyl group and the methyl group are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of molecular sensors and drug molecules that target specific biomolecules.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester: A derivative with a pinacol ester protecting group.
Uniqueness
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both a morpholine-4-carbonyl group and a methyl group on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
[3-methyl-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-9-8-10(13(16)17)2-3-11(9)12(15)14-4-6-18-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
InChIキー |
WFOCLTOELXMSLS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


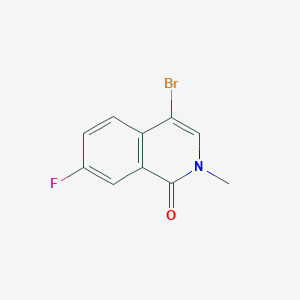

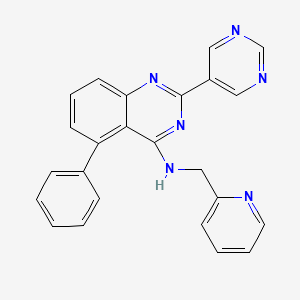

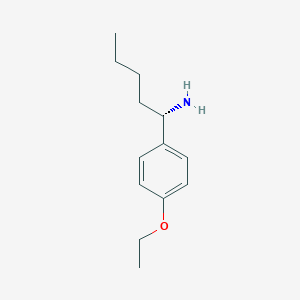
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)


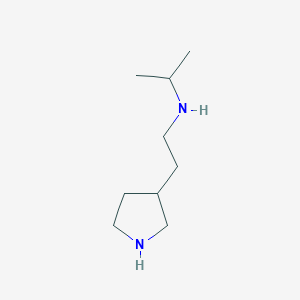
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
